molecular formula C9H21Cl2NO B13737170 (3-Chloro-2-hydroxypropyl)triethylammonium chloride CAS No. 35649-00-4

(3-Chloro-2-hydroxypropyl)triethylammonium chloride

Cat. No.: B13737170
CAS No.: 35649-00-4
M. Wt: 230.17 g/mol
InChI Key: HPLFXTUAVXJDPJ-UHFFFAOYSA-M
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Description

(3-Chloro-2-hydroxypropyl)triethylammonium chloride is a quaternary ammonium compound with the chemical formula C9H20ClNO. This compound is known for its cationic properties and is widely used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-hydroxypropyl)triethylammonium chloride typically involves the reaction of triethylamine with epichlorohydrin. The reaction is carried out in the presence of a solvent such as water or an alcohol, and the temperature is maintained between 40-45°C. The reaction proceeds as follows:

  • Triethylamine is added to a solution of epichlorohydrin.
  • The mixture is stirred and heated to 40-45°C.
  • The reaction is allowed to proceed for 2-3 hours.
  • The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is typically obtained as a crystalline solid or a concentrated aqueous solution.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-hydroxypropyl)triethylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents.

Major Products

    Substitution Reactions: Products include (2-Hydroxypropyl)triethylammonium chloride, (3-Amino-2-hydroxypropyl)triethylammonium chloride, and (3-Mercapto-2-hydroxypropyl)triethylammonium chloride.

    Oxidation Reactions: Products include (3-Chloro-2-oxopropyl)triethylammonium chloride.

    Reduction Reactions: Products include this compound.

Scientific Research Applications

(3-Chloro-2-hydroxypropyl)triethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a cationic surfactant and phase transfer catalyst in organic synthesis.

    Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of cationic polymers, textile treatments, and water treatment chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-2-hydroxypropyl)triethylammonium chloride involves its interaction with negatively charged surfaces and molecules. The cationic nature of the compound allows it to bind to anionic sites on cell membranes, proteins, and other biomolecules. This binding can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound can facilitate the transfer of reactants between different phases in chemical reactions, enhancing reaction rates and yields.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
  • (3-Chloro-2-hydroxypropyl)tripropylammonium chloride
  • (3-Chloro-2-hydroxypropyl)tributylammonium chloride

Uniqueness

(3-Chloro-2-hydroxypropyl)triethylammonium chloride is unique due to its specific alkyl chain length and the presence of both a chlorine atom and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it suitable for a variety of applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

35649-00-4

Molecular Formula

C9H21Cl2NO

Molecular Weight

230.17 g/mol

IUPAC Name

(3-chloro-2-hydroxypropyl)-triethylazanium;chloride

InChI

InChI=1S/C9H21ClNO.ClH/c1-4-11(5-2,6-3)8-9(12)7-10;/h9,12H,4-8H2,1-3H3;1H/q+1;/p-1

InChI Key

HPLFXTUAVXJDPJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC(CCl)O.[Cl-]

Origin of Product

United States

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